4-(2,6-difluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with two carbon atoms and three nitrogen atoms . The presence of multiple fluorine atoms could potentially make this compound useful in various applications, as fluorinated compounds are often used in medicinal chemistry and materials science.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the triazole ring is often involved in reactions with acids and bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the fluorine atoms and the triazole ring. For example, fluorinated compounds often have high thermal and chemical stability .Scientific Research Applications
Catalytic Applications
- Ruthenium Complexes for Catalysis: Compounds structurally related to the 1,2,4-triazole have been used to create half-sandwich ruthenium(II) complexes, which have shown promising results in catalytic oxidation of alcohols and transfer hydrogenation of ketones. These complexes exhibit a pseudo-octahedral "piano-stool" arrangement, demonstrating the versatility of triazole derivatives in developing efficient catalysts for organic transformations (Saleem et al., 2013).
Antimicrobial Activities
- Antimicrobial Properties of Triazole Derivatives: New 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown good to moderate activities against various microorganisms, highlighting the potential of triazole-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antioxidant Activity
- Antioxidant Activities of Triazole Derivatives: Research into novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives has shown that these compounds possess significant in vitro antioxidant activities. These activities were evaluated through various assays, comparing them to standard antioxidants, suggesting their potential use in mitigating oxidative stress (Yüksek et al., 2015).
Antifungal Activities
- Development of Antifungal Agents: The creation of new 1,2,4-triazoles incorporating a difluoro(heteroaryl)methyl moiety has led to compounds with significant in vitro antifungal activities. This research underscores the utility of triazole derivatives in addressing fungal infections, with some compounds performing comparably or better than established antifungals like itraconazole (Eto et al., 2000).
Optical and Dielectric Properties
- Enhancement of Polyimide Films: Studies on the impact of internal linkage groups in fluorinated diamine on the optical and dielectric properties of polyimide thin films have revealed that triazole derivatives can influence the material properties significantly. These findings are critical for the development of materials with specific optical and electronic functionalities (Jang et al., 2007).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
The presence of the trifluoromethyl group in similar compounds has been reported to improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate, enabling key hydrogen bonding interactions with the protein .
Biochemical Pathways
Similar compounds have been used in the synthesis of new series of purine derivatives and their anti-cyclin-dependent kinase activities .
Pharmacokinetics
The presence of multiple fluorine atoms could potentially influence its pharmacokinetic properties, as fluorine is known to enhance the metabolic stability and bioavailability of drugs .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the presence of a trifluoromethyl group in similar compounds has been reported to improve drug potency . .
Properties
IUPAC Name |
4-(2,6-difluorophenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5N3O/c1-10-23-24(9-11-4-2-5-12(8-11)17(20,21)22)16(26)25(10)15-13(18)6-3-7-14(15)19/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDKDFGJSLKSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=CC=C2F)F)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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